molecular formula C7H13BrO2 B13480285 5-Bromo-4,4-dimethylpentanoic acid

5-Bromo-4,4-dimethylpentanoic acid

Cat. No.: B13480285
M. Wt: 209.08 g/mol
InChI Key: FKDAFEZQYMDQBU-UHFFFAOYSA-N
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Description

5-Bromo-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H13BrO2. It is a derivative of pentanoic acid, where a bromine atom is attached to the fifth carbon and two methyl groups are attached to the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the bromination of 4,4-dimethylpentanoic acid using a brominating agent such as pyridine hydrobromide perbromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of radical initiators to facilitate the bromination process. This method allows for the efficient and scalable production of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

5-Bromo-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, where the bromine atom is replaced by other functional groups, and oxidation-reduction reactions that modify the compound’s structure and properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromovaleric acid
  • 5-Bromopentanoic acid
  • 2-Bromovaleric acid
  • 5-Bromo-n-valeric acid
  • δ-Bromovaleric acid

Uniqueness

5-Bromo-4,4-dimethylpentanoic acid is unique due to the presence of two methyl groups at the fourth carbon, which significantly influences its chemical properties and reactivity compared to other brominated pentanoic acids. This structural feature makes it a valuable compound for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

5-bromo-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H13BrO2/c1-7(2,5-8)4-3-6(9)10/h3-5H2,1-2H3,(H,9,10)

InChI Key

FKDAFEZQYMDQBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)CBr

Origin of Product

United States

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